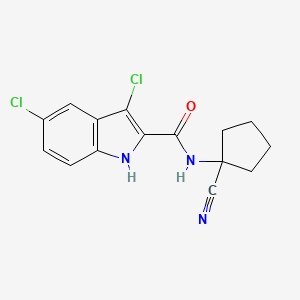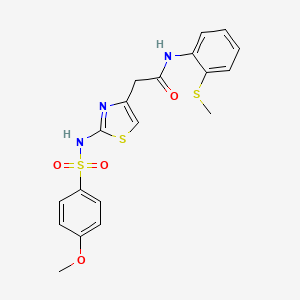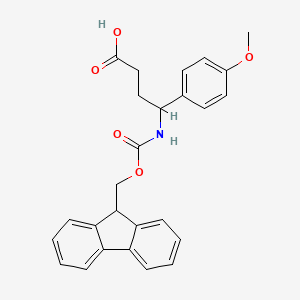
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C15H10Cl2N2O2 . Its molecular weight is 321.16 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a type of heterocyclic compound. It also has a 4-methylphenyl group attached to it .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolinones, such as 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, are a class of compounds with a wide range of biological activities. Research has demonstrated their potential in various domains, including their use as analgesic, anticonvulsant, anticancer, and anti-inflammatory agents, among others.
- Analgesic Activity : The synthesis of quinazolinone derivatives has been explored for their analgesic properties. For instance, compounds synthesized using quinazolinone scaffolds have shown significant analgesic activity in in vitro studies, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
- Anticonvulsant Activity : Quinazolinones have also been investigated for their anticonvulsant effects. Early research found that certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, offering a potential pathway for developing new treatments for seizure disorders (James F. Wolfe et al., 1990).
- Anticancer Activity : The anticancer potential of quinazolinone derivatives has been a subject of study, with some compounds showing inhibitory effects against various cancer cell lines. This research points to the possibility of quinazolinones playing a role in cancer therapy (M. El-hashash et al., 2018).
- Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant properties, which are crucial for counteracting oxidative stress associated with many diseases. Certain quinazolinone compounds have been identified as potent antioxidants, highlighting their therapeutic potential (Janez Mravljak et al., 2021).
Chemical and Physical Applications
Quinazolinones are not only significant in biological applications but also in chemical research, such as in the development of new synthetic methodologies and materials science.
- Synthesis of Quinazolinone Derivatives : Novel synthetic routes for quinazolinone derivatives have been established, enhancing the toolbox available for medicinal chemistry and drug discovery efforts. These synthetic approaches enable the generation of a diverse array of quinazolinone-based compounds for further pharmacological evaluation (Cheng Huang et al., 2008).
- Corrosion Inhibition : Quinazolinone derivatives have been explored as corrosion inhibitors for metals, indicating their utility in industrial applications. These compounds offer protection against corrosion in acidic environments, suggesting their potential use in coating and material preservation technologies (N. Errahmany et al., 2020).
Propiedades
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-2-4-9(5-3-8)14-18-13-11(15(20)19(14)21)6-10(16)7-12(13)17/h2-7,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQRAGGWXVKOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2769865.png)
![3-allyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2769866.png)
![ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2769867.png)


![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769873.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)


![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
